molecular formula C11H14O4S B143679 (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) CAS No. 138249-07-7

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Cat. No.: B143679
CAS No.: 138249-07-7
M. Wt: 242.29 g/mol
InChI Key: YQSCDBZHHLIPOI-SNVBAGLBSA-N
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Description

®-3-Butene-1,2-diol-1-(p-toluenesulfonate) is an organic compound that features a butene backbone with a diol and a p-toluenesulfonate group

Scientific Research Applications

®-3-Butene-1,2-diol-1-(p-toluenesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May be used in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

P-Toluenesulfonic acid is used as a weakly acidic catalyst, providing an organic soluble source of pyridinium (C5H5NH+) ions .

Safety and Hazards

P-Toluenesulfonic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Deep eutectic solvents (DESs) based on p-toluenesulfonic acid are being investigated for extraction/separation . Additionally, p-toluenesulfonic acid is being explored for use in the hydrolysis of waste polyethylene terephthalate (PET) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Butene-1,2-diol-1-(p-toluenesulfonate) typically involves the reaction of ®-3-butene-1,2-diol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

(R)-3-Butene-1,2-diol+p-Toluenesulfonyl chloride(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)+HCl\text{(R)-3-Butene-1,2-diol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)} + \text{HCl} (R)-3-Butene-1,2-diol+p-Toluenesulfonyl chloride→(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

®-3-Butene-1,2-diol-1-(p-toluenesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butene backbone can be reduced to form saturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include substituted butene diols.

    Oxidation: Products include butene ketones or aldehydes.

    Reduction: Products include saturated diols.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Butene-1,2-diol: Lacks the p-toluenesulfonate group, making it less reactive in nucleophilic substitution reactions.

    p-Toluenesulfonic acid: Used as a catalyst in organic synthesis but lacks the butene diol backbone.

    ®-3-Butene-1,2-diol-1-(methanesulfonate): Similar structure but with a methanesulfonate group instead of p-toluenesulfonate.

Uniqueness

®-3-Butene-1,2-diol-1-(p-toluenesulfonate) is unique due to the presence of both a reactive p-toluenesulfonate group and a butene diol backbone, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

[(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCDBZHHLIPOI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370601
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-07-7
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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